Naxagolide-d7 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naxagolide-d7 Hydrochloride is a deuterated form of Naxagolide Hydrochloride, a potent dopamine D2-receptor agonist. This compound is primarily used in scientific research, particularly in the study of extrapyramidal disorders and as an antiparkinsonian drug . The molecular formula of this compound is C15H15D7ClNO2, and it has a molecular weight of 290.84 .
Preparation Methods
The synthesis of Naxagolide-d7 Hydrochloride involves the incorporation of deuterium atoms into the Naxagolide molecule. The synthetic route typically includes the following steps:
Deuteration of Propyl Group: The propyl group in Naxagolide is replaced with a deuterated propyl group (D7-propyl).
Formation of Hydrochloride Salt: The deuterated Naxagolide is then converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Naxagolide-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The deuterated propyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Naxagolide-d7 Hydrochloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of dopamine receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug metabolism studies
Mechanism of Action
Naxagolide-d7 Hydrochloride exerts its effects by acting as an agonist at dopamine D2 receptors. This interaction stimulates the receptors, leading to increased dopamine signaling in the brain. The compound’s mechanism of action involves binding to the dopamine D2 receptor, activating intracellular signaling pathways that regulate motor control and other neurological functions .
Comparison with Similar Compounds
Naxagolide-d7 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Naxagolide Hydrochloride: The non-deuterated form, used for similar research purposes.
Dopazinol-d7 Hydrochloride: Another deuterated dopamine agonist with similar applications.
Propyl-9-hydroxynaphthoxazine-d7 Hydrochloride: A structurally related compound with comparable pharmacological properties
This compound stands out due to its specific deuterium labeling, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(4aR,10bR)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEACMQMRLNNIL-OMARECDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.